2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids. This compound features a chlorinated aromatic ring and a pyrimidine moiety, which contribute to its potential biological activities. The presence of the pyrimidine ring suggests possible applications in medicinal chemistry, particularly as a pharmaceutical intermediate or active ingredient.
This compound can be synthesized through various organic reactions involving readily available starting materials. The synthesis often involves the introduction of the chloro and amino groups onto the benzoic acid framework, followed by functionalization of the pyrimidine ring.
2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid is classified as:
The synthesis of 2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid typically involves several key steps:
The synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, pH, and reaction time. The use of solvents like dimethyl sulfoxide or acetonitrile can facilitate better solubility and reactivity of the intermediates.
2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid can participate in several chemical reactions:
The reactivity of the chloro group allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents at the aromatic ring.
The mechanism of action for compounds like 2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid typically involves interaction with biological targets such as enzymes or receptors.
Research into similar compounds has shown that modifications in the pyrimidine and benzoic acid structures can significantly affect biological activity and selectivity.
The compound has potential applications in:
Para-aminobenzoic acid (PABA), chemically designated as 4-aminobenzoic acid (molecular formula C₇H₇NO₂), has served as a foundational building block in pharmaceutical chemistry for over a century. Its isolation in 1863 and subsequent identification in 1939 as a bacterial growth factor marked the beginning of its therapeutic exploitation [2]. The molecule’s bifunctional nature—featuring an electron-donating amino group and an electron-withdrawing carboxylic acid group attached to an aromatic ring—confers exceptional versatility in chemical derivatization. This allows substitutions at ortho, meta, or para positions, dramatically altering electronic distribution (via inductive, mesomeric, and charge distribution effects) and biological activity [2].
PABA’s indispensability in folate biosynthesis made it the template for early antimicrobial agents. Sulfonamide drugs, developed in the 1930s, function as PABA antimetabolites by competitively inhibiting dihydropteroate synthase in pathogenic bacteria [2]. This historical breakthrough validated PABA derivatives as privileged scaffolds in antibacterial drug discovery. Beyond antimicrobials, PABA’s favorable pharmacokinetic profile—including intestinal absorption, low toxicity, and tissue tolerability—has facilitated its incorporation into diverse drug classes [2]. Statistical analyses of commercial drug databases reveal PABA’s presence in over 184 approved pharmaceuticals, spanning local anesthetics (e.g., procaine), antitubercular agents, anticonvulsants, and antineoplastic compounds [2]. Its role extends to peptidomimetic drug design and ultraviolet radiation absorbers in sunscreens.
The structural evolution from simple PABA to complex hybrids like 2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid reflects a strategic advancement in medicinal chemistry. Chlorine substitution at the ortho position of the benzoic acid ring, as seen in this compound, introduces steric and electronic effects that can enhance target binding and metabolic stability compared to unsubstituted PABA analogs [3]. This modification aligns with historical observations that halogenation improves lipophilicity and bioactivity in benzoic acid derivatives.
Table 1: Therapeutic Applications of PABA-Derived Scaffolds
Structural Class | Biological Activities | Clinical/Research Significance |
---|---|---|
Sulfonamides | Antibacterial | First systemic antibiotics targeting folate synthesis |
p-Aminobenzohydrazides | Anticonvulsant, Anti-inflammatory | CNS penetration capabilities |
Schiff Bases of PABA | Acetylcholinesterase inhibition | Alzheimer’s disease therapeutics |
Benzimidazole-PABA hybrids | Anticancer, Antimicrobial | Activity against multidrug-resistant pathogens |
Pyrimidine-PABA hybrids | Antiviral, Antineoplastic | Targeted chemotherapeutic development |
The molecular architecture of 2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid exemplifies rational hybrid design. Three key elements define its structural and electronic profile:
Chlorobenzoic Acid Core: The 2-chloro-5-aminobenzoic acid moiety introduces distinct physicochemical properties. The ortho-chloro substituent exerts a strong -I (negative inductive) effect, enhancing the carboxylic acid’s acidity (predicted pKa ~3.5). This promotes ionization under physiological conditions, potentially improving water solubility and facilitating ionic interactions with biological targets. Chlorine’s steric bulk and lipophilicity (π-hydrophobic constant ~0.71) may enhance membrane permeability and influence binding cavity interactions [3]. Positioned meta to the amino linker, chlorine minimizes direct electronic disruption of the pyrimidine-benzoic acid conjugation while offering steric protection against enzymatic degradation.
4,6-Dimethylpyrimidinylamino Pharmacophore: The pyrimidine ring provides a nitrogen-rich heterocyclic platform capable of hydrogen bonding, dipole-dipole interactions, and π-stacking with biological macromolecules. The 4,6-dimethyl groups contribute substantial hydrophobicity, with methyl substituents increasing logP by approximately 0.5 per group. This elevates the molecule’s overall lipophilicity, counterbalancing the hydrophilic carboxylic acid. Crystallographic studies of analogous pyrimidines (e.g., 5-chloro-4,6-dimethoxypyrimidin-2-amine) reveal near-planar conformations stabilized by intramolecular hydrogen bonding networks [4]. The pyrimidine’s electron-deficient character facilitates charge-transfer interactions, while the annular N atoms serve as hydrogen bond acceptors—features critical for enzyme inhibition.
Amide-Linked Hybridization: The secondary amine linkage (–NH–) between C2 of the pyrimidine and C5 of the benzoic acid ring creates a semi-rigid conjugate. This linker constrains rotational freedom, potentially reducing the entropic penalty upon target binding. The anilino nitrogen can function as both a hydrogen bond donor and a pivot point for molecular orientation. Crucially, this linkage preserves the electronic separation between the pyrimidine’s π-system and the benzoic acid’s aromatic ring, maintaining distinct pharmacophoric regions within the hybrid [1] [5].
Table 2: Key Physicochemical Properties of 2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₂ClN₃O₂ | Defines elemental composition and molecular mass |
Molecular Weight | 277.71 g/mol | Impacts pharmacokinetics (distribution, elimination) |
SMILES | O=C(O)C₁=CC(NC₂=NC(C)=CC(C)=N₂)=CC=C₁Cl | Encodes structural connectivity |
Hydrogen Bond Donors | 2 (amine NH, carboxylic acid OH) | Capacity for target-specific hydrogen bonds |
Hydrogen Bond Acceptors | 4 (pyrimidine N, carbonyl O, pyrimidine N, carboxylic O⁻) | Enhances solubility and target engagement |
Rotatable Bonds | 3 (amine linker, carboxylic acid) | Influences conformational flexibility |
Aromatic Rings | 2 (benzoic acid, pyrimidine) | Facilitates π-π stacking interactions |
Predicted LogP | ~2.1 (calculated) | Moderate lipophilicity; balances solubility/permeability |
Biologically, this hybrid structure merges the folate-mimetic potential of PABA derivatives with the kinase/modulator inhibitory capacity of dimethylpyrimidine scaffolds. Molecular modeling suggests that the chloro-benzoic acid segment could mimic pterin fragments in dihydrofolate reductase (DHFR) binding, while the dimethylpyrimidine unit resembles purine antagonists like trimethoprim [5]. This dual-target potential is evidenced in related compounds: 1,2,4-triazoloquinazolines incorporating PABA fragments exhibit cytotoxicity against cancer cell lines (e.g., HCT116), and pyrimidinylamino benzoates demonstrate enzyme inhibitory effects against acetylcholinesterase and carbonic anhydrase [2] [7]. The compound’s structural features align with drug-like parameters (Lipinski’s Rule of Five), supporting its viability as a lead structure.
Synthetic routes to such hybrids typically involve sequential functionalization. One validated approach couples 2-amino-4,6-dimethylpyrimidine with halogenated benzoic acid derivatives via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. The electrophilicity of the pyrimidine C2 position is enhanced by flanking methyl groups, facilitating amine bond formation. Crystallization often yields stable monoclinic crystals (space group P21/n), as observed in structurally similar 5-chloro-4,6-dimethoxypyrimidin-2-amines, with bond lengths and angles conforming to predicted values for aromatic systems [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1